molecular formula C18H15N3O2S B2607571 2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide CAS No. 954642-24-1

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2607571
CAS No.: 954642-24-1
M. Wt: 337.4
InChI Key: AMHDIYJLMWFQLI-UHFFFAOYSA-N
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Description

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with benzamido and methylphenyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Scientific Research Applications

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

2-benzamido-N-(p-tolyl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of CK1δ . They have the ability to inhibit proliferation of tumor cell lines in a dose and cell line specific manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Benzamido Group: The benzamido group can be introduced through an acylation reaction using benzoyl chloride and an amine precursor. This reaction is typically performed under basic conditions using a base such as triethylamine.

    Substitution with the Methylphenyl Group: The methylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile. This reaction is often carried out in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or methylphenyl groups using suitable nucleophiles and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Aryl halides, palladium catalysts, potassium carbonate, and organic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amides and thiazole derivatives.

    Substitution: Substituted benzamido and methylphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzamido-N-(4-methylphenyl)benzamide
  • 2-benzamido-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Comparison

Compared to similar compounds, 2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide exhibits unique chemical properties due to the presence of the thiazole ring and specific functional groups. This uniqueness contributes to its distinct reactivity and potential applications in various fields. For example, the thiazole ring imparts specific electronic and steric effects that can influence the compound’s biological activity and chemical reactivity.

Properties

IUPAC Name

2-benzamido-N-(4-methylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-7-9-14(10-8-12)19-17(23)15-11-24-18(20-15)21-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHDIYJLMWFQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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